molecular formula C9H10Br2O2 B117143 1,3-Dibromo-5-(dimethoxymethyl)benzene CAS No. 157866-05-2

1,3-Dibromo-5-(dimethoxymethyl)benzene

Cat. No. B117143
M. Wt: 309.98 g/mol
InChI Key: QONDTXWLYJSIIB-UHFFFAOYSA-N
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Patent
US05294610

Procedure details

4.2 mL (10.5 mmoles) of 2.5 m n-butyllithium was added to a solution of 3.1 g (10.5 mmoles) of 3,5-dibromo(dimethoxymethyl)benzene in 50 mL of ether at -78° under nitrogen over a period of 2 minutes. The reaction mixture was stirred 8 minutes and 2.415 mL (10.5 mmoles) of triisopropyl borate was added. The reaction was stirred 5.5 hrs at room temperature after cooling to 0°, 21 mL of 2N hydrochloric acid was added. After stirring 1 hour at room temperature, ether layer was separated and washed with saturated sodium chloride solution. After drying over anhydrous MgSO4, solvent was removed to give a solid, which was triturated with petroleum ether. The resulting solid was dried in vacuo to give the desired boronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.415 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Br:6][C:7]1[CH:8]=[C:9]([CH:14]([O:17]C)OC)[CH:10]=[C:11](Br)[CH:12]=1.[B:19](OC(C)C)([O:24]C(C)C)[O:20]C(C)C.Cl>CCOCC>[Br:6][C:7]1[CH:12]=[C:11]([B:19]([OH:24])[OH:20])[CH:10]=[C:9]([CH:14]=[O:17])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)C(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.415 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 8 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred 5.5 hrs at room temperature
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to 0°
STIRRING
Type
STIRRING
Details
After stirring 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
ether layer was separated
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous MgSO4, solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with petroleum ether
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C=O)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.